molecular formula C7H5Br2ClO2S B12846076 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride

Cat. No.: B12846076
M. Wt: 348.44 g/mol
InChI Key: NGHWGFZQMVNIJQ-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a crystalline powder that ranges in color from off-white to light yellow and is sensitive to moisture . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride typically involves the bromination of toluenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is conducted under inert gas conditions (such as nitrogen or argon) at temperatures ranging from 2-8°C to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride involves its ability to act as an electrophile in chemical reactions. The bromine atoms in the compound are highly reactive and can be substituted by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in the synthesis of complex molecules and in modifying biomolecules .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(bromomethyl)benzenesulphonyl chloride is unique due to the presence of both bromine and sulfonyl chloride functional groups, making it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse products sets it apart from similar compounds .

Properties

Molecular Formula

C7H5Br2ClO2S

Molecular Weight

348.44 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H5Br2ClO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2

InChI Key

NGHWGFZQMVNIJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CBr)S(=O)(=O)Cl

Origin of Product

United States

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